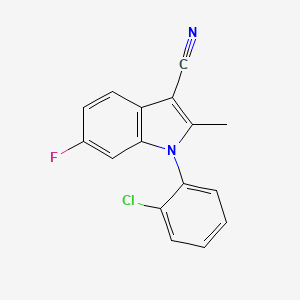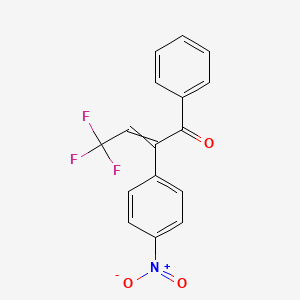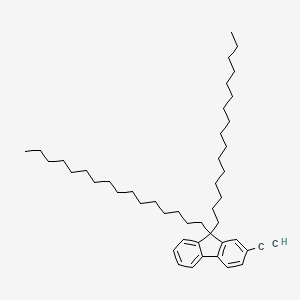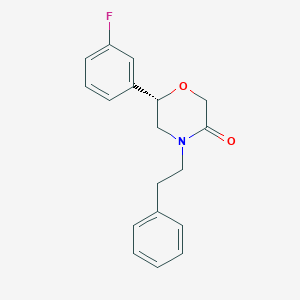
1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities This particular compound is characterized by the presence of a chlorophenyl group, a fluoro group, a methyl group, and a carbonitrile group attached to the indole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route is as follows:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzonitrile, 6-fluoroindole, and methyl iodide.
Step 1 - Formation of 2-Chlorophenyl-6-fluoroindole: The reaction between 2-chlorobenzonitrile and 6-fluoroindole in the presence of a suitable base, such as potassium carbonate, leads to the formation of 2-chlorophenyl-6-fluoroindole.
Step 2 - Methylation: The resulting intermediate is then subjected to methylation using methyl iodide in the presence of a strong base, such as sodium hydride, to introduce the methyl group at the 2-position of the indole ring.
Step 3 - Introduction of Carbonitrile Group: Finally, the carbonitrile group is introduced at the 3-position of the indole ring through a nucleophilic substitution reaction using a suitable reagent, such as cyanogen bromide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and efficiency. The choice of solvents, catalysts, and purification techniques is crucial to ensure the scalability and cost-effectiveness of the process.
化学反应分析
Types of Reactions
1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted indole derivatives.
科学研究应用
1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile has found applications in several areas of scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential targets include enzymes, receptors, and ion channels. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and signaling pathways.
相似化合物的比较
1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)-2-methyl-1H-indole-3-carbonitrile: Lacks the fluoro group, which may affect its chemical reactivity and biological activity.
1-(2-Fluorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile: Contains an additional fluoro group, which may enhance its stability and potency.
1-(2-Chlorophenyl)-6-fluoro-1H-indole-3-carbonitrile: Lacks the methyl group, which may influence its solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
属性
CAS 编号 |
922184-57-4 |
|---|---|
分子式 |
C16H10ClFN2 |
分子量 |
284.71 g/mol |
IUPAC 名称 |
1-(2-chlorophenyl)-6-fluoro-2-methylindole-3-carbonitrile |
InChI |
InChI=1S/C16H10ClFN2/c1-10-13(9-19)12-7-6-11(18)8-16(12)20(10)15-5-3-2-4-14(15)17/h2-8H,1H3 |
InChI 键 |
JNIOKWUVMPNSAY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(N1C3=CC=CC=C3Cl)C=C(C=C2)F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,3S,3aS,6aR)-7'-chloro-1-[(3,4-dihydroxyphenyl)methyl]-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12626581.png)



![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethylamino]-4-oxobutanoate](/img/structure/B12626609.png)
![3,5-Dichloro-n-[(1-ethyl-4-fluoropiperidin-4-yl)methyl]benzamide](/img/structure/B12626610.png)

![2-Amino-5-{[(1H-1,2,4-triazol-5-yl)amino]methyl}phenol](/img/structure/B12626623.png)
![Methyl 5-(3,5-dichlorophenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12626629.png)

![4-[Hydroxy(4-methoxyphenyl)methyl]non-4-en-3-one](/img/structure/B12626634.png)

![1,5-Bis[2-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B12626650.png)
![2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazol-8-ol hydrochloride](/img/structure/B12626661.png)
